molecular formula C26H23N3O7S B14947419 methyl 2-{[4-(methoxycarbonyl)phenyl]carbamoyl}-6-(3-methoxyphenyl)-8-methyl-4-oxo-4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

methyl 2-{[4-(methoxycarbonyl)phenyl]carbamoyl}-6-(3-methoxyphenyl)-8-methyl-4-oxo-4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B14947419
M. Wt: 521.5 g/mol
InChI Key: FZMUERIRTCATJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 2-{[4-(METHOXYCARBONYL)ANILINO]CARBONYL}-6-(3-METHOXYPHENYL)-8-METHYL-4-OXO-4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE is a complex organic compound with a unique structure that includes a pyrimido[2,1-b][1,3]thiazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{[4-(METHOXYCARBONYL)ANILINO]CARBONYL}-6-(3-METHOXYPHENYL)-8-METHYL-4-OXO-4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of a methoxycarbonyl aniline derivative with a suitable thiazine precursor under controlled conditions. The reaction conditions often require the use of catalysts, specific solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of automated systems for monitoring and controlling the reaction parameters is crucial to maintain consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{[4-(METHOXYCARBONYL)ANILINO]CARBONYL}-6-(3-METHOXYPHENYL)-8-METHYL-4-OXO-4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

METHYL 2-{[4-(METHOXYCARBONYL)ANILINO]CARBONYL}-6-(3-METHOXYPHENYL)-8-METHYL-4-OXO-4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of METHYL 2-{[4-(METHOXYCARBONYL)ANILINO]CARBONYL}-6-(3-METHOXYPHENYL)-8-METHYL-4-OXO-4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • **METHYL 2-{[4-(METHOXYCARBONYL)ANILINO]CARBONYL}-6-(3-METHOXYPHENYL)-8-METHYL-4-OXO-4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE shares structural similarities with other pyrimido[2,1-b][1,3]thiazine derivatives.
  • Other similar compounds: include various substituted pyrimido[2,1-b][1,3]thiazines with different functional groups.

Uniqueness

The uniqueness of METHYL 2-{[4-(METHOXYCARBONYL)ANILINO]CARBONYL}-6-(3-METHOXYPHENYL)-8-METHYL-4-OXO-4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C26H23N3O7S

Molecular Weight

521.5 g/mol

IUPAC Name

methyl 2-[(4-methoxycarbonylphenyl)carbamoyl]-6-(3-methoxyphenyl)-8-methyl-4-oxo-6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

InChI

InChI=1S/C26H23N3O7S/c1-14-21(25(33)36-4)22(16-6-5-7-18(12-16)34-2)29-20(30)13-19(37-26(29)27-14)23(31)28-17-10-8-15(9-11-17)24(32)35-3/h5-13,22H,1-4H3,(H,28,31)

InChI Key

FZMUERIRTCATJN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=O)C=C(SC2=N1)C(=O)NC3=CC=C(C=C3)C(=O)OC)C4=CC(=CC=C4)OC)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.